1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

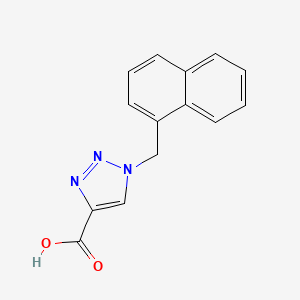

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, attached to a triazole ring via a methylene bridge. The presence of the carboxylic acid group adds to its versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Azide Intermediate: This step involves the conversion of a suitable precursor, such as a halogenated naphthalene derivative, into an azide compound using sodium azide.

Cycloaddition Reaction: The azide intermediate undergoes a 1,3-dipolar cycloaddition reaction with an alkyne to form the triazole ring

Introduction of the Carboxylic Acid Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper salts for cycloaddition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

1-(Naphthalen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the naphthalene ring attachment can influence the compound’s properties and interactions.

1-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-4-carboxylic acid: The different arrangement of nitrogen atoms in the triazole ring can lead to variations in chemical behavior and biological effects.

Biological Activity

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. Triazoles are known for their applications in pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of click chemistry methods. The compound can be synthesized through the reaction of naphthalene derivatives with azides under copper(I) catalysis, leading to high yields and purity. The structural characterization is often confirmed using techniques such as NMR and X-ray crystallography.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study indicated that triazole-based compounds induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting DNA fragmentation .

Table 1: Summary of Anticancer Activity in Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MGC-803 | 15 | Induces apoptosis via mitochondrial pathway |

| Compound B | EC-109 | 10 | DNA damage and cell cycle arrest |

| This compound | Jurkat T-cells | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to inhibit fungal ergosterol biosynthesis, making them potential candidates for antifungal therapy. Preliminary data suggest that this compound exhibits moderate activity against various fungal strains .

Table 2: Antimicrobial Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 16 |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds with target proteins or nucleic acids, potentially leading to inhibition of key enzymatic pathways involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:

- Study on Anticancer Efficacy : A recent study demonstrated that a series of triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Efficacy : Another investigation reported that triazoles exhibited synergistic effects when combined with existing antifungal agents like fluconazole against resistant strains of Candida species .

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYHFTMDJWZUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.